11-Deoxy prostaglandin F1beta
Description
Contextualization within Prostanoid Biochemistry and Lipid Mediators
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that belong to a larger class of molecules known as eicosanoids. wikipedia.org These molecules are derived from the enzymatic breakdown of fatty acids and act as powerful chemical messengers with a wide range of effects in the body. wikipedia.orgbritannica.com Prostanoids, a subclass of eicosanoids, include prostaglandins, thromboxanes, and prostacyclins. wikipedia.org They are synthesized in nearly all tissues and organs and act locally as autocrine and paracrine factors, meaning they affect the same cells that produce them or nearby cells. wikipedia.org This localized action distinguishes them from endocrine hormones, which are produced in specific glands and travel through the bloodstream to distant targets. wikipedia.org
The biosynthesis of prostanoids begins with the release of arachidonic acid from the cell membrane. wikipedia.org The enzyme cyclooxygenase (COX) then converts arachidonic acid into an unstable intermediate, prostaglandin (B15479496) H (PGH). wikipedia.org This intermediate is further metabolized by various tissue-specific synthases to produce the different types of prostaglandins (like PGE, PGF), prostacyclins (PGI), and thromboxanes (TXA). wikipedia.orgmdpi.com These lipid mediators are crucial in regulating numerous physiological processes, including inflammation, blood pressure, blood clotting, and the contraction of smooth muscle. wikipedia.orgbritannica.comfrontiersin.org The diverse and often opposing effects of different prostaglandins are determined by the specific type of receptor to which they bind on the cell surface. wikipedia.org
Historical Perspectives on Prostaglandin Research and Discovery of Analogs
The study of prostaglandins dates back to 1930 when American gynecologists Raphael Kurzrok and Charles Lieb observed that human seminal fluid could cause both contraction and relaxation of isolated uterine tissue. wikipedia.orgogmagazine.org.au In 1935, Swedish physiologist Ulf von Euler first isolated these active substances from seminal fluid and named them "prostaglandins," mistakenly believing they were secreted by the prostate gland. wikipedia.orgbritannica.com It was later discovered that the seminal vesicles are the primary source of prostaglandins in semen and that they are produced throughout the body. wikipedia.org
Significant advancements in the field occurred in the 1960s and 1970s through the work of Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane, who were jointly awarded the Nobel Prize in Physiology or Medicine in 1982 for their research. wikipedia.orgbritannica.com A major breakthrough was the first total synthesis of prostaglandin F2α and prostaglandin E2 in 1969 by Elias James Corey. wikipedia.org This achievement opened the door for the creation of synthetic prostaglandin analogs, which are structurally modified versions of the natural compounds. These analogs have been instrumental in both research and medicine, allowing for more targeted therapeutic applications. For instance, the development of prostaglandin analogs has been a significant milestone in the treatment of glaucoma. nih.gov
Definition and Structural Classification of 11-Deoxy prostaglandin F1β as a Synthetic Prostaglandin F1β Analog
11-Deoxy prostaglandin F1β is a synthetic analog of the naturally occurring prostaglandin F1β (PGF1β). medchemexpress.comcaymanchem.com The defining structural feature of this analog is the absence of a hydroxyl (-OH) group at the 11th carbon position of the prostaglandin's five-carbon ring. smolecule.com Its formal chemical name is 9β,15S-dihydroxy-prost-13E-en-1-oic acid. caymanchem.combiomol.com
Prostaglandins are structurally characterized by a 20-carbon skeleton that includes a five-carbon ring. wikipedia.org The letter in a prostaglandin's name (e.g., F in PGF1β) refers to the specific configuration of substituents on this ring. wikipedia.org The subscript number indicates the number of double bonds in the hydrocarbon chains. wikipedia.org In the case of 11-Deoxy prostaglandin F1β, the "11-deoxy" prefix explicitly denotes the removal of the hydroxyl group at the C-11 position. This modification distinguishes it from its parent compound, PGF1β. medchemexpress.comcaymanchem.com
Significance of Deoxygenation at the C-11 Position in Prostaglandin Research
The removal of the hydroxyl group at the C-11 position significantly alters the biological activity of the prostaglandin molecule. Research has shown that deoxygenation at this position can lead to a change in the compound's effects. nih.gov For example, while natural prostaglandins like PGF1α and PGF2α are known to be bronchoconstrictors, 11-Deoxy prostaglandin F1β exhibits bronchodilator activity in guinea pigs. caymanchem.comnetascientific.com It also acts as a vasodepressor, meaning it lowers blood pressure. caymanchem.comnetascientific.com
This modification highlights the critical role that specific functional groups play in determining the biological profile of prostaglandins. Studies have demonstrated that small structural changes, such as the removal of a single hydroxyl group, can convert a compound with one type of activity into a compound with the opposite effect. nih.gov The investigation of deoxyprostaglandins like 11-Deoxy prostaglandin F1β provides valuable insights into the structure-activity relationships of this class of molecules, aiding in the design of more selective and potent therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-JLNUFZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210018 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-99-2 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 11 Deoxy Prostaglandin F1β
Historical and Early Synthetic Pathways for 11-Deoxy Prostaglandin (B15479496) F1β
The early syntheses of 11-deoxy prostaglandins (B1171923) were often characterized by non-stereoselective methods, yielding racemic mixtures. A notable early approach involved the conjugate addition of vinylcopper reagents to cyclopentenone precursors. For instance, in 1972, a method was reported for the synthesis of (±)-11-deoxyprostaglandins E1, F1α, and F1β through the conjugate addition of a vinylcopper reagent to 2-(6-carbomethoxyhexyl)-2-cyclopenten-1-one. acs.orgdntb.gov.ua This key step established the basic carbon skeleton of the prostaglandin. The resulting product was then subjected to further functional group manipulations to yield the target 11-deoxy prostaglandins.
Another significant contribution from the same era was the total synthesis of (±)-11-deoxy PGE1 and its 13,14-dihydro derivatives. dntb.gov.ua This work also provided a pathway to the corresponding F-series prostaglandins, including 11-Deoxy Prostaglandin F1β, through reduction of the C-9 keto group. An improved synthesis and structural proof of (±)-11-deoxyprostaglandin F1β was later published, further solidifying the foundational chemistry for this class of compounds. acs.orgacs.org These early methods, while not stereocontrolled, were crucial in establishing the fundamental synthetic routes and confirming the structure of these molecules.
| Key Intermediate | Reagent | Reaction Type | Product |
| 2-(6-carbomethoxyhexyl)-2-cyclopenten-1-one | Vinylcopper reagent | Conjugate addition | (±)-11-deoxyprostaglandin E1 precursor |
| (±)-11-deoxy PGE1 | Reducing agent | Carbonyl reduction | (±)-11-Deoxy Prostaglandin F1β |
Contemporary Approaches in the Stereoselective Synthesis of 11-Deoxy Prostaglandin F1β
Modern synthetic efforts have largely focused on achieving stereocontrol to produce enantiomerically pure prostaglandins. While specific contemporary syntheses targeting only 11-Deoxy Prostaglandin F1β are not extensively detailed in the literature, general strategies for prostaglandin synthesis are directly applicable. libretexts.org These approaches aim to control the stereochemistry of the chiral centers in the cyclopentane (B165970) ring and the two side chains.
One powerful strategy is the use of chiral nonracemic starting materials. For example, D-glucose can be transformed into chiral (R)-4-hydroxy-2-substituted cyclopent-2-enones, which serve as versatile intermediates for the synthesis of various prostaglandins. rsc.org This approach embeds the chirality from a natural product into the synthetic target.
Another key tactic is the use of chiral nonracemic reagents to induce asymmetry. libretexts.org For instance, asymmetric hydroboration of a prochiral diene can generate a chiral intermediate with the correct stereochemistry for the prostaglandin skeleton. Similarly, enantioselective aldol (B89426) reactions, such as the Evans-aldol reaction using a chiral auxiliary, can establish the stereochemistry of the side chain. nih.gov The total synthesis of Δ(12)-prostaglandin J3, for example, utilized an asymmetric Tsuji-Trost reaction and an asymmetric Mukaiyama aldol reaction to set key stereocenters. nih.gov These methodologies provide the tools to construct enantiomerically pure 11-Deoxy Prostaglandin F1β.
Microbial Transformation Techniques in Prostaglandin Synthesis and Derivatization
Microbial biotransformation offers a powerful and often highly selective alternative to traditional chemical synthesis for producing and modifying complex molecules like prostaglandins. medcraveonline.comscispace.cominflibnet.ac.in Microorganisms, including bacteria and fungi, possess a wide array of enzymes that can catalyze specific reactions such as hydrolysis, hydroxylation, reduction, and β-oxidation on prostaglandin skeletons. nih.gov
The use of microbial transformations in prostaglandin synthesis can be categorized into three main approaches: de novo synthesis, transformation of precursors like arachidonic acid, and modification of existing prostaglandins. nih.gov For the synthesis of 11-Deoxy Prostaglandin F1β, microbial reduction of the C-9 ketone of an 11-deoxy PGE1 precursor would be a key application. This enzymatic reduction can often proceed with high stereoselectivity, yielding the desired β-hydroxyl configuration.
Furthermore, microorganisms can be used to introduce other functional groups or modify the side chains of prostaglandins. For example, the pathogenic fungus Cryptococcus neoformans can produce prostaglandins from unsaturated fatty acids. medcraveonline.cominflibnet.ac.in The advantages of microbial biotransformation include high specificity, mild reaction conditions, and the potential for large-scale production. medcraveonline.cominflibnet.ac.in
| Microorganism Type | Transformation Reaction | Potential Application in Prostaglandin Synthesis |
| Bacteria (e.g., Arthrobacter simplex) | Oxidation, reduction | Stereoselective ketone reduction, side-chain modification |
| Fungi (e.g., Cryptococcus neoformans) | De novo synthesis, hydroxylation | Production of prostaglandin backbone, introduction of hydroxyl groups |
| Yeast | Reduction | Stereoselective reduction of keto groups |
Design and Synthesis of Novel 11-Deoxy Prostaglandin F1β Analogs and Derivatives
The design and synthesis of novel analogs of 11-Deoxy Prostaglandin F1β aim to enhance or modify its biological activity profile. This often involves structural modifications at various positions of the prostaglandin molecule.
One example of derivatization is the formation of amino acid salts of prostaglandins. A patent has disclosed the preparation of amino acid salts of various prostaglandins, including 11-Deoxy Prostaglandin F1β, by reacting the prostaglandin free acid with a basic amino acid. epo.orggoogle.comgoogle.com These salts can be converted into other analogs, such as esters and amides. epo.org
Another approach to creating novel analogs is the synthesis of molecules with altered ring structures or side chains. For instance, the synthesis of 10-oxa-11-deoxyprostaglandin E1 and 10-nor-9,11-secoprostaglandin F1 analogues has been reported. nih.gov These modifications, which involve replacing a carbon atom with an oxygen atom in the ring or cleaving a bond in the cyclopentane ring, can lead to compounds with different biological properties. Further analysis has shown that 11-deoxy prostaglandin F1β was a specific anti-tumor metabolite in mice treated with Se-rich Royal Jelly. researchgate.net
Methodologies for Preparing Optically Active Prostaglandin Intermediates
The synthesis of enantiomerically pure prostaglandins relies heavily on the availability of optically active intermediates. Several methodologies have been developed to prepare these crucial building blocks.
One common strategy is to derive chiral synthons from readily available natural products. As mentioned earlier, D-glucose can be converted into (R)-4-hydroxy-2-substituted cyclopent-2-enones, which are key intermediates for prostaglandins. rsc.org Similarly, D-mannitol has been used as a starting material to prepare optically active synthetic intermediates for PGF2α. researchgate.net
Asymmetric induction is another powerful tool. For example, an optically active prostaglandin intermediate can be prepared via asymmetric induction, as demonstrated in early work by Corey and Ensley. acs.orgcapes.gov.br This often involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction.
Microbial oxidation of aromatic compounds has also emerged as a method for generating chiral intermediates. The microbial oxidation of chlorobenzene (B131634) can produce a diol that is then converted in a few steps to a chiral enone, a valuable synthon for prostaglandins and other natural products. tandfonline.com These diverse methodologies provide a robust toolbox for the enantioselective synthesis of prostaglandins, including 11-Deoxy Prostaglandin F1β.
| Methodology | Starting Material | Key Intermediate |
| Chiral Pool Synthesis | D-Glucose | (R)-4-hydroxy-2-substituted cyclopent-2-enones |
| Chiral Pool Synthesis | D-Mannitol | Optically active α-hydroxy-aldehydes |
| Asymmetric Induction | Prochiral precursor | Chiral lactones |
| Microbial Oxidation | Chlorobenzene | Chiral dihydroxycyclopentenones |
Structure Activity Relationship Sar Analyses of 11 Deoxy Prostaglandin Derivatives
Influence of 11-Deoxygenation on the Biological Activities of Prostaglandins (B1171923)
The removal of the hydroxyl group at the C-11 position significantly alters the biological profile of prostaglandins. This modification, known as 11-deoxygenation, generally leads to a decrease in the biological activity compared to their naturally occurring counterparts. For instance, the 11-deoxygenation of prostaglandin (B15479496) E1 (PGE1) and prostaglandin F1α (PGF1α) resulted in a reduction of their inherent biological effects. nih.gov Specifically, 11-deoxy PGE1, which lacks the C-11 hydroxyl group, shows a markedly different receptor binding affinity and biological activity. scbt.com This structural change can alter the molecule's interaction with G-protein coupled receptors, potentially leading to different downstream signaling pathways and a modified kinetic profile. scbt.com The C-11 hydroxyl group is functionally important for receptor recognition and activation, and its absence can lead to a substantial loss of potency. pnas.orgpnas.org For example, the removal of the C-11 hydroxyl group from PGE2 resulted in a significant decrease in its potency. pnas.org
Stereochemical Determinants of Biological Activity within 11-Deoxy Prostaglandin Scaffolds
The three-dimensional arrangement of atoms, or stereochemistry, within the 11-deoxy prostaglandin framework is a critical determinant of their biological activity. Even subtle changes in the orientation of functional groups can lead to dramatic shifts in their pharmacological profiles.
Effects of Epimerization at C-15
Epimerization at the C-15 position, which involves inverting the stereochemistry of the hydroxyl group, can dramatically alter the biological response to 11-deoxy prostaglandins. A striking example is the conversion of the vasodepressor and bronchodilator activities of 11-deoxy PGE1 into vasopressor and bronchoconstrictor activities upon epimerization at C-15. nih.gov This highlights that steric differences at this position can result in diametrically opposed biological outcomes. nih.gov The C-15 epimer of PGF1α, known as 15(R)-Prostaglandin F1α, is a notable example of such a modification. medchemexpress.com
Impact of Hydroxyl Group Stereochemistry at C-9
The stereochemistry of the hydroxyl group at the C-9 position also plays a pivotal role in dictating the biological activity of 11-deoxy prostaglandins. When the hydroxyl group is in the beta (β) configuration, as in 11-Deoxy prostaglandin F1β, the compound exhibits vasodepressor and bronchodilator activities in guinea pigs. nih.govmedchemexpress.com Conversely, an alpha (α) hydroxyl group at C-9 leads to vasopressor and bronchoconstrictor activity. nih.gov This demonstrates that the spatial arrangement of the C-9 hydroxyl group is a key factor in determining the pharmacological profile of these compounds.
Effects of Substituent Modifications at Key Positions (e.g., C-15 Methylation)
The introduction of substituents at key positions on the 11-deoxy prostaglandin scaffold can significantly enhance and prolong their biological activity. A notable example is the introduction of a methyl group at the C-15 position of 11-deoxy PGF1α. This modification was found to both increase and extend its vasopressor and bronchoconstrictor effects. nih.gov The addition of a methyl group at C-15 is a strategy employed to create metabolically stable synthetic analogs of prostaglandins, such as 15(S)-15-methyl PGE1. glpbio.com This modification can be effective in restricting the metabolism that typically occurs at the C-15 hydroxyl group. journals.co.za Research has also been conducted on the synthesis of (±)-15-methyl-11-deoxy PGE1, known as doxaprost, which has been identified as a potent bronchodilator. nih.gov
Role of Side Chain Extension and Other Structural Variations on Biological Profiles
Modifications to the side chains of 11-deoxy prostaglandins can have a profound impact on their biological activity. For instance, extending the omega side chain of 11-deoxy PGF1α and its derivatives by two methylene (B1212753) groups was found to radically reduce their activity. nih.gov This suggests that the length and structure of the side chains are critical for optimal interaction with their biological targets. Other structural variations, such as the synthesis of 11-substituted derivatives of 11-deoxyprostaglandins E1 and E2, have been explored to develop potential bronchodilators. nih.gov The synthesis of various analogs, including those with modified side chains, has been a strategy to find derivatives with greater physiological activity and selectivity. journals.co.za
Comparative SAR Studies Across Various 11-Deoxy Prostaglandin Series (e.g., PGE, PGF)
In the 11-deoxy PGE series, the presence of a keto group at C-9, as in 11-deoxy PGE1, imparts vasodepressor and bronchodilator activity. nih.gov However, as previously noted, epimerization at C-15 can reverse these effects. nih.gov
In the 11-deoxy PGF series, the stereochemistry of the C-9 hydroxyl group is the determining factor. An α-hydroxyl group, as in 11-deoxy PGF1α, results in vasopressor and bronchoconstrictor activity. nih.govmedchemexpress.com In contrast, a β-hydroxyl group, as in 11-deoxy PGF1β, leads to vasodepressor and bronchodilator effects. nih.govmedchemexpress.com
These comparative studies underscore that while 11-deoxygenation provides a common starting point, the specific functional groups and their stereochemistry at positions C-9 and C-15 are crucial in fine-tuning the biological activity of these prostaglandin analogs.
Interactive Data Table: Biological Activities of Selected 11-Deoxy Prostaglandin Derivatives
| Compound | C-9 Substituent | C-15 Stereochemistry | C-15 Substituent | Biological Activity |
| 11-deoxy PGE1 | Keto | S | Hydroxyl | Vasodepressor, Bronchodilator |
| 15-epi-11-deoxy PGE1 | Keto | R | Hydroxyl | Vasopressor, Bronchoconstrictor |
| 11-deoxy PGF1α | α-Hydroxyl | S | Hydroxyl | Vasopressor, Bronchoconstrictor |
| 11-deoxy PGF1β | β-Hydroxyl | S | Hydroxyl | Vasodepressor, Bronchodilator |
| 15-methyl-11-deoxy PGF1α | α-Hydroxyl | S | Methyl | Increased and prolonged vasopressor and bronchoconstrictor activity |
Pharmacological and Biological Activities in Preclinical Animal Models
Vasomotor System Modulation
The influence of 11-Deoxy prostaglandin (B15479496) F1beta and its analogs on blood pressure has been a key area of investigation. The orientation of substituent groups on the prostaglandin's cyclopentane (B165970) ring is a critical determinant of its vasomotor effects. nih.gov
11-Deoxy prostaglandin F1beta has been consistently shown to exhibit vasodepressor activity, causing a decrease in blood pressure in animal models. medchemexpress.commedchemexpress.commedchemexpress.com In studies using anesthetized guinea pigs, the compound demonstrated a clear hypotensive effect. caymanchem.combiomol.comnetascientific.com
Research into the structure-activity relationships of 11-deoxy prostaglandins (B1171923) has revealed that the configuration of the hydroxyl group at the C-9 position is crucial. The presence of a beta-hydroxy group (as in this compound) imparts vasodepressor properties. nih.gov This is in contrast to the naturally occurring prostaglandin F2alpha, which is typically a pressor agent. The removal of the hydroxyl group at C-11 and the specific beta orientation at C-9 fundamentally alters the compound's interaction with vascular receptors, leading to vasodilation.
Table 1: Effect of C-9 Hydroxyl Group Configuration on Vasomotor Activity in Guinea Pigs
| Compound | C-9 Configuration | Vasomotor Effect |
|---|---|---|
| This compound | β-Hydroxy | Vasodepressor nih.gov |
| 11-Deoxy prostaglandin F1alpha | α-Hydroxy | Vasopressor nih.gov |
In contrast to the vasodepressor effect of this compound, certain structurally related analogs exhibit vasopressor activity, causing an increase in blood pressure. A key analog in this regard is 11-deoxy prostaglandin F1alpha. medchemexpress.commedchemexpress.com The only structural difference between these two compounds is the stereochemistry at the C-9 hydroxyl group. An alpha-oriented hydroxyl group, as found in 11-deoxy prostaglandin F1alpha, leads to vasopressor and bronchoconstrictor activities. nih.gov
Further modifications to the prostaglandin structure have been shown to enhance this vasopressor activity. For instance, the introduction of a methyl group at the C-15 position of 11-deoxy prostaglandin F1alpha was found to both increase the potency and prolong the duration of the vasopressor response in guinea pigs. nih.gov Similarly, epimerization at C-15 of the related compound 11-deoxy prostaglandin E1 converts its characteristic vasodepressor activity into a vasopressor effect. nih.gov
Respiratory System Modulation
The effects of 11-deoxy prostaglandins on the respiratory system are as distinct as their vasomotor activities, again demonstrating a strong dependence on stereochemistry.
This compound acts as a bronchodilator. medchemexpress.commedchemexpress.com In studies on anesthetized and artificially respired guinea pigs, where bronchial resistance was measured, the compound was shown to reduce overflow pressure, indicating a widening of the airways. nih.govchemical-suppliers.eu This bronchodilator activity is attributed to the C-9 beta-hydroxy group, mirroring the structure-activity relationship seen in its vasodepressor effects. nih.gov This activity contrasts with prostaglandins like PGF2alpha, which are known potent bronchoconstrictors. nih.gov
Analogs of this compound with an alpha-hydroxy group at the C-9 position, such as 11-deoxy prostaglandin F1alpha, exhibit bronchoconstrictor activity. medchemexpress.commedchemexpress.com In guinea pigs, this analog was found to have approximately half the bronchoconstrictor potency of PGF2alpha. nbs-bio.com
Other related prostaglandins have also been identified as bronchoconstrictors in preclinical models. Prostaglandin A2 and Prostaglandin B2, for example, were both observed to cause increases in bronchial resistance in the guinea pig. nih.gov The intensity of bronchoconstriction produced by Prostaglandin B2 was found to be of the same order of magnitude as that caused by PGF2alpha. nih.gov
Comparative Pharmacological Profiles of 11-Deoxy Prostaglandin F1β with Parent Prostaglandins and Other Analogs
The biological activities of prostaglandins are profoundly influenced by their molecular structure. Minor stereochemical alterations or the removal of functional groups can lead to compounds with dramatically different, or even opposing, pharmacological profiles. In preclinical animal models, the synthetic analog 11-Deoxy prostaglandin F1β demonstrates a distinct profile when compared to its parent prostaglandins and other related analogs. nih.gov
Research conducted in anesthetized, artificially respired guinea pigs reveals that 11-Deoxy prostaglandin F1β exhibits notable vasodepressor and bronchodilator activities. caymanchem.commedchemexpress.com This profile stands in stark contrast to that of its parent compound, Prostaglandin F1α (PGF1α), and other naturally occurring prostaglandins like Prostaglandin F2α (PGF2α), which are typically associated with vasopressor and bronchoconstrictor effects. nih.govmedchemexpress.com
The removal of the hydroxyl group at the C-11 position (11-deoxygenation) on PGF1α has been found to generally lower its biological activity. nih.gov However, the stereochemistry at the C-9 position becomes a critical determinant of the resulting compound's action. For instance, 11-Deoxy prostaglandin F1β, which possesses a β-oriented hydroxyl group at C-9, produces vasodepressor and bronchodilator effects. nih.gov Conversely, its C-9 epimer, 11-Deoxy prostaglandin F1α (which has an α-hydroxy group), elicits vasopressor and bronchoconstrictor responses. nih.govmedchemexpress.commedchemexpress.com This highlights that steric differences in the cyclopentane ring can result in diametrically opposed biological activities. nih.gov
The influence of the C-9 substituent is further illustrated by comparing 11-Deoxy prostaglandin F1β with 11-Deoxy prostaglandin E1 (11-Deoxy PGE1). 11-Deoxy PGE1, which has a keto group at C-9, also demonstrates vasodepressor and bronchodilator activity, similar to the β-hydroxy group of 11-Deoxy prostaglandin F1β. nih.govcaymanchem.com
Further comparisons with other prostaglandins in the guinea pig model reveal a spectrum of activities. Prostaglandin A2 (PGA2) was found to be a bronchoconstrictor while also decreasing blood pressure. nih.gov Prostaglandin B2 (PGB2) caused elevations in both blood pressure and bronchial resistance, with a bronchoconstrictor intensity similar to that of PGF2α. nih.gov
These findings underscore that small variations in the prostaglandin molecule, such as the orientation of a hydroxyl group or the nature of the substituent at C-9, can significantly alter the pharmacological profile of the compound in preclinical models. nih.gov
The following table summarizes the comparative pharmacological effects of 11-Deoxy prostaglandin F1β and related prostaglandins on blood pressure and bronchial tone in the guinea pig model.
| Compound | Effect on Blood Pressure | Effect on Bronchial Tone |
|---|---|---|
| 11-Deoxy prostaglandin F1β | Vasodepressor (Lowers BP) | Bronchodilator (Relaxes) |
| 11-Deoxy prostaglandin F1α | Vasopressor (Raises BP) | Bronchoconstrictor (Constricts) |
| 11-Deoxy prostaglandin E1 | Vasodepressor (Lowers BP) | Bronchodilator (Relaxes) |
| Prostaglandin F1α (PGF1α) | Vasopressor (Raises BP) | Bronchoconstrictor (Constricts) |
| Prostaglandin F2α (PGF2α) | Vasopressor (Raises BP) | Bronchoconstrictor (Constricts) |
| Prostaglandin A2 (PGA2) | Vasodepressor (Lowers BP) | Bronchoconstrictor (Constricts) |
| Prostaglandin B2 (PGB2) | Vasopressor (Raises BP) | Bronchoconstrictor (Constricts) |
Molecular and Cellular Mechanisms of Action
Prostanoid Receptor Interactions and Binding Specificity
Prostanoids exert their effects by binding to specific receptors on the cell surface. The primary receptors for PGF series prostaglandins (B1171923) is the FP receptor. However, cross-reactivity with other prostanoid receptors, such as the EP receptor subtypes, is common.
Direct studies investigating the agonistic or antagonistic effects of 11-Deoxy prostaglandin (B15479496) F1β on EP receptor subtypes are currently lacking. For context, a related compound, 11-deoxy-PGE1, has been identified as an agonist for both EP2 and EP4 receptors. This suggests that the absence of the 11-hydroxyl group does not preclude interaction with EP receptors. However, it is crucial to note that the stereochemistry at other positions, such as the C9 hydroxyl group in the beta orientation, would significantly influence receptor binding and activity. Without empirical data, any assertion of EP receptor interaction by 11-Deoxy prostaglandin F1β remains speculative.
A comprehensive receptor selectivity and affinity profile for 11-Deoxy prostaglandin F1β is not available in the scientific literature. Establishing such a profile would require extensive radioligand binding assays and functional studies across the full panel of prostanoid receptors (DP, EP, FP, IP, and TP). Such studies are essential to understand the compound's specific biological effects. In contrast, its isomer, 11-deoxy Prostaglandin F1α, is known to exhibit vasopressor and bronchoconstrictor activities, suggesting it may act as an agonist at contractile prostanoid receptors like FP or TP, or certain EP subtypes. Given that 11-Deoxy prostaglandin F1β has opposing vasodepressor and bronchodilator activities, it might interact with relaxant receptors such as EP2, EP4, or IP, but this is yet to be experimentally verified.
Intracellular Signaling Cascades Modulated by 11-Deoxy Prostaglandin F1β
The downstream signaling cascades activated by 11-Deoxy prostaglandin F1β are contingent on its receptor binding profile, which, as noted, is not yet defined. The following sections discuss potential pathways based on the signaling of prostanoid receptors that mediate vasodilation and bronchodilation.
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Some prostanoid receptors, notably the EP4 receptor, are known to couple to Gs and subsequently activate the PI3K/AKT pathway. If 11-Deoxy prostaglandin F1β were to act as an EP4 agonist, it could potentially modulate this pathway. Activation of the PI3K/AKT pathway involves the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent phosphorylation and activation of AKT. However, without evidence of 11-Deoxy prostaglandin F1β binding to and activating receptors known to couple to this pathway, its role in PI3K/AKT regulation remains hypothetical.
Prostanoid receptors that mediate relaxation of smooth muscle, such as EP2 and EP4 receptors, are typically coupled to the Gs alpha subunit of G-proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). An increase in intracellular cAMP levels then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote smooth muscle relaxation. Given the observed bronchodilator and vasodepressor effects of 11-Deoxy prostaglandin F1β, it is plausible that its mechanism of action involves the stimulation of cAMP production. However, direct experimental evidence of 11-Deoxy prostaglandin F1β-induced cAMP modulation is not currently available.
The following table summarizes the potential, though unconfirmed, signaling pathways for 11-Deoxy prostaglandin F1β based on its observed physiological effects and the known mechanisms of related prostaglandins.
| Receptor Subtype (Hypothetical) | G-Protein Coupling (Hypothetical) | Second Messenger (Hypothetical) | Downstream Pathway (Hypothetical) |
| EP2 | Gs | ↑ cAMP | PKA activation |
| EP4 | Gs | ↑ cAMP | PKA and/or PI3K/AKT activation |
| IP | Gs | ↑ cAMP | PKA activation |
Regulation of Gene Expression and Protein Phosphorylation
The regulation of gene expression and protein phosphorylation by 11-Deoxy prostaglandin F1β would be a downstream consequence of the activation of the signaling cascades mentioned above. For instance, activation of the PKA pathway via cAMP can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulates the expression of target genes. Similarly, activation of the PI3K/AKT pathway can lead to the phosphorylation of a wide array of proteins involved in cell cycle progression, survival, and metabolism.
A recent study in sheep identified a strong positive correlation between the metabolite 11-Deoxy prostaglandin F1β and key genes regulating melanin (B1238610) synthesis, including TYR, TYRP1, DCT, MLANA, PMEL, and SLC45A2. This finding suggests a potential role for this compound in the regulation of gene expression related to pigmentation. However, the direct mechanistic link and the signaling pathways involved have not been elucidated.
Due to the lack of specific research on 11-Deoxy prostaglandin F1β, a detailed account of its effects on gene expression and protein phosphorylation cannot be provided at this time. Future research is necessary to uncover the specific molecular targets and regulatory networks influenced by this prostaglandin analog.
Modulation of Key Enzyme Activities (e.g., Cyclooxygenase-2 (COX-2) Expression)
Cyclooxygenase-2 (COX-2) is a crucial enzyme that is induced in response to inflammatory stimuli and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. frontiersin.orgmdpi.com The regulation of COX-2 expression is a key area of study for understanding inflammatory processes and developing therapeutic agents. frontiersin.orgnih.gov Pro-inflammatory signals typically upregulate the expression of the COX-2 gene, leading to the conversion of arachidonic acid into various prostaglandins. mdpi.com
However, a thorough search of scientific databases and literature yields no specific studies detailing the modulatory effect of 11-Deoxy prostaglandin F1beta on the expression or activity of COX-2. While other prostaglandins, such as Prostaglandin E2 (PGE2), are known products of the COX-2 pathway and can influence inflammatory responses, the direct impact of this compound on COX-2 expression has not been documented. frontiersin.orgmdpi.com
Influence on Cellular Processes
Apoptosis Induction (e.g., Caspase-9, Caspase-3, Bcl-2/Bax Regulation)
Apoptosis, or programmed cell death, is a fundamental cellular process regulated by a complex cascade of proteins. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which consists of anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govnih.gov The ratio of Bax to Bcl-2 is critical in determining a cell's susceptibility to apoptosis, with a higher ratio promoting the release of mitochondrial cytochrome c. nih.gov This event triggers the activation of a caspase cascade, beginning with initiator caspases like Caspase-9, which in turn activate executioner caspases such as Caspase-3, leading to the dismantling of the cell. nih.gov
Despite the well-established roles of these proteins in apoptosis, there is no available research that specifically investigates the influence of this compound on this process. Studies on other prostaglandin analogues, such as 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have shown effects on apoptosis and the regulation of Bcl-2 family proteins. researchgate.net However, these findings cannot be extrapolated to this compound, as different prostaglandins can have vastly different, and sometimes opposing, biological activities.
Angiogenesis Inhibition (e.g., Vascular Endothelial Growth Factor (VEGF) Expression)
Angiogenesis, the formation of new blood vessels, is a vital process in development and wound healing, but also a hallmark of cancer progression. Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that promotes angiogenesis by binding to its receptors on endothelial cells. nih.gov The regulation of VEGF expression is a key target for anti-angiogenic therapies.
Currently, there is a lack of scientific evidence describing the effect of this compound on angiogenesis or the expression of VEGF. The relationship between prostaglandins and angiogenesis is complex; for instance, some prostaglandins are known to promote angiogenesis, in part by inducing VEGF. nih.gov Conversely, other related steroid compounds, such as 11-deoxycortisol, have been explored for different biological activities but are structurally and functionally distinct from prostaglandins. nih.gov Without direct experimental evidence, the role of this compound in the regulation of angiogenesis and VEGF expression remains unknown.
Physiological and Pathophysiological Roles Across Biological Systems
Discovery as an Endogenous Metabolite in Select Biological Contexts (e.g., Plants)
Initially recognized primarily as a synthetic analog of prostaglandin (B15479496) F1β, recent metabolomic studies have identified 11-Deoxy prostaglandin F1β as a naturally occurring endogenous metabolite in the plant kingdom. mdpi.commedchemexpress.combiomol.comglpbio.comscbt.com A notable discovery was made in rice (Oryza sativa), where the compound was found to be significantly more abundant in salt-tolerant varieties treated with brassinolide, a plant steroid hormone that enhances salt tolerance. mdpi.com This finding suggests a potential role for 11-Deoxy prostaglandin F1β in the metabolic pathways that confer stress resilience in plants. mdpi.com
Beyond the plant kingdom, 11-Deoxy prostaglandin F1β has also been identified as an endogenous metabolite in animals. For instance, integrated transcriptomic and metabolomic analyses in sheep have shown a strong positive correlation between the presence of 11-Deoxy prostaglandin F1β and key genes involved in melanin (B1238610) synthesis, such as TYR, TYRP1, and DCT. This suggests its participation in the complex process of pigmentation.
Metabolomic Profiling and Correlation with Gut Microbiota Dynamics
The interplay between host metabolism and the gut microbiome is a critical area of research, and 11-Deoxy prostaglandin F1β has emerged as a relevant metabolite in this interaction.
Association with Specific Bacterial Taxa (e.g., Lactobacillus species)
Metabolomic studies have begun to draw correlations between the abundance of 11-Deoxy prostaglandin F1β and specific bacterial populations in the gut. While research into a direct link with Lactobacillus species is ongoing, significant associations with other key gut microbes have been established.
In a study on patients with osteoarthritis, lower serum levels of 11-Deoxy prostaglandin F1β were positively correlated with reduced populations of beneficial gut bacteria, specifically Faecalibacterium prausnitzii and Bacteroides coprocola. frontiersin.org These bacteria are considered next-generation probiotics, and their depletion is often associated with gut dysbiosis. frontiersin.orgr-biopharm.com
Implications for Gut Microenvironment and Host Physiology
The observed link between decreased 11-Deoxy prostaglandin F1β and a reduction in these beneficial bacteria in osteoarthritis patients suggests a potential role for this prostaglandin in the gut-joint axis. frontiersin.org It is hypothesized that changes in the gut microenvironment, reflected by altered levels of metabolites like 11-Deoxy prostaglandin F1β, may contribute to the systemic inflammation associated with conditions like osteoarthritis. frontiersin.org
Role in Complex Biological Processes and Disease Models
The functional significance of 11-Deoxy prostaglandin F1β extends to its involvement in critical biological processes and its potential as a therapeutic target in various disease models.
Contribution as an Anti-tumor Metabolite in Preclinical Oncology Models
Compelling evidence from preclinical studies highlights the anti-tumor properties of 11-Deoxy prostaglandin F1β. In a study investigating the anti-cancer effects of selenium-rich royal jelly on hepatocellular carcinoma in H22 tumor-bearing mice, 11-Deoxy prostaglandin F1β was identified as a specific anti-tumor metabolite. Its presence was significantly elevated in the serum of mice treated with selenium-rich royal jelly, which exhibited inhibited tumor growth.
The proposed mechanism for its anti-tumor activity involves the modulation of key signaling pathways. The study indicated that the treatment, associated with elevated 11-Deoxy prostaglandin F1β, could inhibit the expression of PI3K and the phosphorylation of AKT, which are crucial for cancer cell survival and proliferation. Furthermore, it was shown to induce apoptosis (programmed cell death) through the activation of caspase-9 and caspase-3 and to regulate the expression of Bcl-2/Bax, proteins that control apoptosis. The treatment also led to the inhibition of COX-2 and VEGF, which are involved in inflammation and angiogenesis (the formation of new blood vessels that supply tumors). Prostaglandins (B1171923), in general, are known to have multifaceted roles in cancer, acting as immunomodulators and influencing tumor development through various mechanisms. nih.gov
Involvement in Metabolic Pathways related to Hormone and Hormone Derivative Metabolism (e.g., in Mammalian Reproduction)
11-Deoxy prostaglandin F1β is also implicated in the intricate network of hormone and hormone derivative metabolism, particularly in the context of mammalian reproduction. Prostaglandins are well-established regulators of female reproductive processes, including ovulation, luteal function, and implantation. researchgate.net
A study on perinatal yaks demonstrated a clear link between nutritional supplementation, reproductive hormone levels, and serum concentrations of 11-Deoxy prostaglandin F1β. nih.govfrontiersin.org Yaks receiving nutritional supplementation, which had improved reproductive performance and higher levels of reproductive hormones like estradiol (B170435) and progesterone, showed significantly lower serum levels of 11-Deoxy prostaglandin F1β compared to the control group. nih.govfrontiersin.org This inverse correlation suggests that 11-Deoxy prostaglandin F1β may be a sensitive biomarker or a regulatory component within the metabolic pathways that govern reproductive success in response to nutritional status. The circadian timing system is also known to regulate reproductive hormones, and the interplay with metabolites like prostaglandins is an area of active investigation. frontiersin.org
Correlations with Genes and Metabolites in Pigmentation Processes (e.g., Melanin Metabolism)
Recent research has illuminated the significant role of prostaglandins, including 11-Deoxy prostaglandin F1β, in the complex process of skin and tissue pigmentation. nih.gov Prostaglandins are lipid compounds that act as signaling molecules in a variety of cellular and tissue functions, including inflammation, wound healing, and cell development. nih.gov In the context of pigmentation, their production in the skin can be triggered by various stimuli such as UV radiation and cytokines. nih.gov
A 2024 study focusing on pigmentation in sheep uncovered a strong positive correlation between several key genes involved in melanin synthesis and the metabolite 11-Deoxy prostaglandin F1β. nih.gov These genes, crucial for the production of melanin, include Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), DCT (Dopachrome Tautomerase), Melan-A (MLANA), Premelanosome Protein (PMEL), and Solute Carrier Family 45 Member 2 (SLC45A2). nih.govmdpi.com The study demonstrated that the upregulation of these genes in pigmented tissues was significantly associated with higher levels of 11-Deoxy prostaglandin F1β, alongside other prostaglandins like prostaglandin D2 and 11-Deoxy prostaglandin F1α. nih.gov This strong correlation underscores a close relationship between prostaglandin signaling and the regulation of melanin production. nih.gov
The process of melanin synthesis is initiated by the hormone α-melanocyte-stimulating hormone (α-MSH), which binds to the melanocortin 1 receptor (MC1R). nih.gov This binding elevates cyclic AMP (cAMP) levels, leading to the production of eumelanin, the dark pigment. nih.gov The genes found to be correlated with 11-Deoxy prostaglandin F1β are integral to this pathway, with TYR, TYRP1, and DCT being directly involved in the chemical reactions that produce melanin. nih.govnih.gov
Furthermore, research indicates that keratinocytes, the primary cells of the epidermis, can be stimulated to release prostaglandins like PGE2 and PGF2α. nih.gov These prostaglandins then act as paracrine factors, stimulating melanocyte dendricity, which is the formation of the branching projections that allow for the transfer of melanosomes (melanin-containing organelles) to surrounding keratinocytes. nih.gov Human melanocytes express receptors for these prostaglandins (EP1, EP3, and FP receptors), and activation of these receptors leads to increased dendricity. nih.gov While this research focused on PGE2 and PGF2α, the strong correlation of 11-Deoxy prostaglandin F1β with melanogenesis genes suggests it may play a similar or related role in modulating melanocyte function.
Table 1: Correlation of 11-Deoxy prostaglandin F1β with Pigmentation-Related Genes and Metabolites
| Correlated Molecule Type | Specific Molecule | Correlation with 11-Deoxy prostaglandin F1β | Function in Pigmentation |
| Gene | TYR | Strong Positive nih.gov | Key enzyme in melanin synthesis. nih.gov |
| Gene | TYRP1 | Strong Positive nih.gov | Involved in melanin synthesis. nih.gov |
| Gene | DCT | Strong Positive nih.gov | Involved in melanin synthesis. nih.gov |
| Gene | MLANA | Strong Positive nih.gov | Plays a role in melanosome maturation. nih.gov |
| Gene | PMEL | Strong Positive nih.gov | Essential for the formation of melanosome fibrils. nih.gov |
| Gene | SLC45A2 | Strong Positive nih.gov | Transporter protein involved in melanin production. nih.gov |
| Metabolite | Prostaglandin D2 | Strong Positive nih.gov | Also correlated with melanin synthesis genes. nih.gov |
| Metabolite | 11-Deoxy prostaglandin F1α | Strong Positive nih.gov | Another deoxy-prostaglandin correlated with pigmentation. nih.gov |
| Metabolite | Isoproterenol | Strong Positive nih.gov | A sympathomimetic amine. |
| Metabolite | 4-Hydroxybenzoic acid | Strong Positive nih.gov | A phenolic compound. |
Association with Systemic Conditions (e.g., Osteoarthritis)
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of articular cartilage. bjbms.org Emerging research points to a connection between gut microbiota, serum metabolites, and the pathophysiology of OA. A recent study investigating these links identified significant alterations in the serum metabolome of individuals with OA compared to healthy controls. frontiersin.org
Notably, the study found that levels of 11-Deoxy prostaglandin F1β were decreased in the serum of the OA group. frontiersin.org This decrease was part of a broader pattern of metabolic disruption in OA patients. The research further explored the relationship between these altered metabolites and specific gut bacteria. A positive correlation was established between lower levels of certain beneficial gut bacteria, such as Bacteroides plebeius, Faecalibacterium prausnitzii, and Bacteroides coprocola, and the decreased levels of 11-Deoxy prostaglandin F1β and other metabolites in the OA group. frontiersin.org
This suggests a potential interplay between the gut microbiome and systemic inflammatory processes that contribute to OA. While the precise mechanisms are still under investigation, the correlation between reduced levels of 11-Deoxy prostaglandin F1β and the presence of OA, along with alterations in gut bacteria, opens new avenues for understanding the systemic nature of this disease. frontiersin.org Prostaglandins, in general, are known to be key players in inflammation, a central component of OA. bjbms.org Non-steroidal anti-inflammatory drugs (NSAIDs), a common treatment for OA, function by inhibiting the synthesis of prostaglandins. bjbms.org The specific role of 11-Deoxy prostaglandin F1β within this inflammatory cascade in the context of OA warrants further investigation.
Table 2: Association of 11-Deoxy prostaglandin F1β with Osteoarthritis and Correlated Gut Microbiota
| Condition | Change in 11-Deoxy prostaglandin F1β Level | Correlated Gut Microbiota | Change in Microbiota Level in OA |
| Osteoarthritis | Decreased frontiersin.org | Bacteroides plebeius | Lower frontiersin.org |
| Faecalibacterium prausnitzii | Lower frontiersin.org | ||
| Bacteroides coprocola | Lower frontiersin.org |
Analytical Methodologies for 11 Deoxy Prostaglandin F1β Research
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
The separation and quantification of 11-Deoxy prostaglandin (B15479496) F1β, often present in complex biological mixtures at low concentrations, rely heavily on the high-resolution power of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), stands as a cornerstone for the analysis of prostaglandins (B1171923) due to its suitability for non-volatile and thermally labile compounds. Reverse-phase HPLC is commonly utilized, separating compounds based on their hydrophobicity. In a study analyzing the composition of Ocimum basilicum (sweet basil), 11-deoxy-PGF1β was successfully identified using an HPLC-quadrupole-time-of-flight-mass spectrometry (HPLC-Q-TOF-MS) method. The analysis provided a specific retention time for the compound, demonstrating the method's capability for separation and identification.
Method parameters often involve a C18 column and a gradient elution using a mobile phase consisting of an aqueous component (like water with a formic acid modifier to improve peak shape and ionization) and an organic solvent (such as methanol (B129727) or acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for prostaglandin analysis, though it requires chemical derivatization to increase the volatility and thermal stability of the analytes. Prostaglandins are typically converted to more volatile esters (e.g., methyl esters) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers). While specific protocols for 11-Deoxy prostaglandin F1β are not extensively detailed in recent literature, historical and foundational methods for prostanoid analysis established the utility of GC-MS. Techniques such as combined capillary column gas chromatography with negative ion chemical ionization mass spectrometry have been applied to prostanoids, offering high sensitivity.
Table 1: Example Chromatographic Data for 11-Deoxy Prostaglandin F1β
| Technique | Retention Time (min) | Observed m/z | Ionization Mode | Source Study |
|---|---|---|---|---|
| HPLC-Q-TOF-MS | 13.452 | 340.2604 | Positive | Analysis of Ocimum basilicum L. nih.gov |
Spectrometric Methods for Structural Elucidation and Purity Assessment
Spectrometric methods are indispensable for confirming the chemical structure of 11-Deoxy prostaglandin F1β and assessing its purity, particularly for reference standards.
Mass Spectrometry (MS): As a detector for HPLC and GC, MS provides crucial structural information. High-resolution mass spectrometry (HRMS), such as in Q-TOF instruments, can determine the elemental composition of the molecule by measuring its mass with very high accuracy. The exact mass of 11-Deoxy prostaglandin F1β is 340.26135963 g/mol for its molecular formula C₂₀H₃₆O₄. guidechem.com Fragmentation patterns (tandem MS or MS/MS) are used to further confirm the identity by breaking the molecule into characteristic product ions.
Purity Assessment: The purity of synthetic 11-Deoxy prostaglandin F1β standards is typically assessed by a combination of chromatographic and spectrometric methods. Commercial suppliers often state a purity of ≥99%, confirmed by techniques like HPLC and based on the absence of detectable impurities in the chromatogram. caymanchem.com
Table 2: Physicochemical and Spectrometric Properties of 11-Deoxy Prostaglandin F1β
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₆O₄ | caymanchem.com |
| Formula Weight | 340.5 | caymanchem.com |
| Exact Mass | 340.26135963 g/mol | guidechem.com |
| Predicted ¹³C NMR | Available in databases | guidechem.com |
Immunoassays and Bioanalytical Approaches for Detection in Biological Matrices
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are common bioanalytical methods for quantifying specific molecules in biological fluids like plasma and urine. These assays are based on the highly specific binding between an antibody and its target antigen.
While specific commercial ELISA kits for 11-Deoxy prostaglandin F1β are not prominently listed in product catalogs, the methodology is well-established for closely related prostaglandins. For example, ELISA kits are available for 11β-prostaglandin F2α, a major metabolite of prostaglandin D₂. caymanchem.com These kits are typically competitive assays where the sample analyte competes with a labeled standard for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. caymanchem.com
The development of a specific immunoassay for 11-Deoxy prostaglandin F1β would require the generation of monoclonal or polyclonal antibodies that can recognize its unique structure with high affinity and specificity, distinguishing it from other prostaglandins. In research where 11-Deoxy prostaglandin F1β is measured, it is often part of a broader metabolomics panel rather than a targeted immunoassay. researchgate.net
Advanced Omics Technologies for Systems-Level Investigation
Untargeted and Targeted Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a key technology for investigating 11-Deoxy prostaglandin F1β. This compound is frequently identified as a differential metabolite in untargeted metabolomics studies, which aim to measure as many metabolites as possible to find biomarkers or understand metabolic pathways.
These studies almost exclusively use Liquid Chromatography-Mass Spectrometry (LC-MS) based platforms. researchgate.netbiomol.com Samples, such as serum, plasma, or tissue extracts, are prepared and then analyzed by a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Q Exactive™). researchgate.netbiomol.com The resulting data is processed to identify and quantify thousands of features, one of which may be 11-Deoxy prostaglandin F1β. Its identity is confirmed by matching its accurate mass and retention time to a reference standard or a database entry. caymanchem.com
For example, untargeted metabolomics has been used to detect changes in 11-Deoxy prostaglandin F1β levels in studies related to:
The effects of perinatal nutrition in yaks. biomol.com
The gut microbiota and serum metabolite changes in osteoarthritis patients. researchgate.net
Chronic stress in broiler chickens. caymanchem.com
The anti-tumor effects of selenium-rich royal jelly. caymanchem.comscbt.com
Salt tolerance mechanisms in rice. lipidmaps.org
Integrated Transcriptomics and Metabolomics
To gain a deeper, systems-level understanding, researchers increasingly integrate metabolomics data with other "omics" data, such as transcriptomics (the study of gene expression). Integrated transcriptomics and metabolomics analyses can reveal the connections between gene activity and metabolic phenotypes.
A study investigating pigmentation in sheep provides a clear example of this integrated approach. acs.org Researchers performed both transcriptomic analysis (RNA-sequencing) and metabolomic analysis on skin and tongue tissues. acs.org The results showed a strong positive correlation between the expression of key pigmentation-related genes (like TYR, TYRP1, and PMEL) and the abundance of several metabolites, including 11-Deoxy prostaglandin F1β. acs.org This integrated analysis suggests a potential link between the genetic pathways controlling melanin (B1238610) synthesis and the prostaglandin metabolic network.
Future Directions in 11 Deoxy Prostaglandin F1β Research
Elucidation of Additional Biological Functions and Mechanisms
While early research established the cardiovascular and respiratory effects of 11-Deoxy prostaglandin (B15479496) F1β, emerging evidence from metabolomic studies suggests its involvement in a wider array of biological systems. caymanchem.com Future investigations are critical to fully elucidate these novel functions and their underlying molecular mechanisms.
Key research areas include:
Oncology: A significant finding identified 11-Deoxy prostaglandin F1β as a specific anti-tumor metabolite in H22 tumor-bearing mice treated with selenium-rich royal jelly. researchgate.netrsc.org This study linked the compound's presence to the inhibition of the PI3K/AKT and VEGF pathways, induction of apoptosis, and suppression of angiogenesis. researchgate.netrsc.org Further research is needed to confirm if 11-Deoxy prostaglandin F1β directly mediates these effects and to explore its potential as an anti-cancer agent in other preclinical models.
Inflammation and Joint Disease: A study on osteoarthritis (OA) patients revealed significantly lower serum levels of 11-Deoxy prostaglandin F1β compared to healthy controls. frontiersin.org These levels were positively correlated with the abundance of beneficial gut microbiota, such as Faecalibacterium prausnitzii, suggesting a potential protective role in joint health and a link to the gut-joint axis. frontiersin.orgfrontiersin.org Future work should explore whether this correlation is causative and if modulating the levels of 11-Deoxy prostaglandin F1β could be a therapeutic strategy for OA.
Metabolism and Endocrinology: In studies involving yaks, nutritional supplementation and weaning strategies were found to alter the serum concentrations of 11-Deoxy prostaglandin F1β, which correlated with changes in reproductive hormones. semanticscholar.orgfrontiersin.org This suggests a role in metabolic regulation and reproductive physiology that warrants deeper investigation.
Dermatology and Pigmentation: Transcriptomic and metabolomic analyses in sheep have uncovered a strong positive correlation between 11-Deoxy prostaglandin F1β and the expression of key genes involved in melanin (B1238610) synthesis, such as TYR, TYRP1, and DCT. mdpi.comnih.gov This points to a previously unknown function in regulating skin and hair pigmentation, opening a new avenue for dermatological research.
Development of Novel Analogs with Enhanced Specificity and Potency
11-Deoxy prostaglandin F1β is itself a synthetic analog, designed by modifying the natural PGF1α structure. caymanchem.comglpbio.com The field of prostaglandin research has a rich history of creating analogs to improve therapeutic profiles. google.comgoogle.com Future efforts in this area will likely focus on synthesizing new derivatives of 11-Deoxy prostaglandin F1β to fine-tune its activity.
Prospective research directions involve:
Receptor-Specific Agonists/Antagonists: Prostaglandins (B1171923) exert their effects through various G-protein coupled receptors (e.g., EP, FP receptors). nih.gov While the receptor profile for 11-Deoxy prostaglandin F1β is not fully characterized, developing analogs with high specificity for a single receptor subtype could isolate desired biological effects (e.g., anti-tumor activity) from undesired side effects. The development of analogs for the related compound 11-deoxy PGE1 has shown selectivity for different EP receptor subtypes, providing a template for this approach. caymanchem.com
Improving Metabolic Stability: A major challenge with natural prostaglandins is their rapid metabolic degradation. google.comnih.gov Future chemical synthesis efforts could focus on modifying the structure of 11-Deoxy prostaglandin F1β to enhance its metabolic stability and prolong its biological half-life, potentially increasing its efficacy in therapeutic contexts.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the functional groups on the 11-Deoxy prostaglandin F1β molecule and subsequent testing of these new analogs will be crucial for building comprehensive SAR models. These models will guide the rational design of compounds with enhanced potency for specific targets, such as inhibiting cancer cell proliferation or promoting bronchodilation.
Exploration of Biosynthetic Pathways and Metabolic Fates
As a synthetic compound, 11-Deoxy prostaglandin F1β is not produced via the canonical arachidonic acid cascade that generates primary prostaglandins. caymanchem.comki.se However, its detection in in vivo metabolomic studies necessitates an exploration of its origins and metabolic breakdown. researchgate.netfrontiersin.org
Future research should address:
Metabolic Origins: The identification of 11-Deoxy prostaglandin F1β as a metabolite in mice treated with selenium-rich royal jelly suggests it may be a metabolic product of other dietary or exogenous compounds. researchgate.netrsc.org Further studies are needed to trace its metabolic origins and determine if it can be generated endogenously under specific physiological or pathological conditions.
Catabolic Pathways: The metabolic fate of 11-Deoxy prostaglandin F1β is currently unknown. It is plausible that it undergoes degradation through pathways similar to other F-series prostaglandins, which typically involve oxidation of the C-15 hydroxyl group and reduction of the C-13,14 double bond. glpbio.comnih.gov Characterizing its metabolites is essential for understanding its duration of action and for identifying stable biomarkers of its presence.
Chemical Synthesis: The total synthesis of prostaglandins is a complex area of organic chemistry. acs.orgacs.orgdntb.gov.ua Refining and developing more efficient and stereocontrolled synthetic routes to 11-Deoxy prostaglandin F1β and its novel analogs will be vital for supporting future research and potential therapeutic development.
Applications in Preclinical Disease Modeling and Mechanistic Studies
The preliminary findings on the biological activities of 11-Deoxy prostaglandin F1β open the door for its use in a variety of preclinical disease models to dissect its mechanisms of action.
| Research Area | Preclinical Model | Observed/Potential Role of 11-Deoxy PGF1β | Future Mechanistic Studies | Reference |
|---|---|---|---|---|
| Oncology | H22 Tumor-Bearing Mice | Identified as an anti-tumor metabolite. | Investigate direct effects on tumor cells vs. immune modulation; explore efficacy in other cancer models (e.g., breast, colon). | researchgate.netrsc.org |
| Cardiovascular & Respiratory | Guinea Pig | Exhibits vasodepressor and bronchodilator activities. | Identify specific receptors mediating these effects; evaluate potential for treating hypertension or asthma. | caymanchem.commedchemexpress.commedchemexpress.com |
| Osteoarthritis | (Future) Collagen-induced arthritis models; surgical models of OA. | Decreased levels observed in human OA. Potential as a biomarker or therapeutic target. | Determine if administration can prevent or slow cartilage degradation; study interaction with gut microbiome in OA models. | frontiersin.orgfrontiersin.org |
| Dermatology | (Future) Models of vitiligo or hyperpigmentation. | Correlated with melanin synthesis genes. | Test topical or systemic application to modulate pigmentation; elucidate the signaling pathway from the compound to melanogenesis genes. | mdpi.comnih.gov |
Integration with Emerging Research Paradigms (e.g., Systems Biology, Synthetic Biology)
Future progress in understanding 11-Deoxy prostaglandin F1β will be significantly accelerated by integrating classical biochemistry with cutting-edge research paradigms.
Systems Biology: The use of 'omics' technologies has already proven fruitful. Integrated transcriptomic and metabolomic analyses have successfully placed 11-Deoxy prostaglandin F1β within complex regulatory networks controlling pigmentation and have linked its presence to the gut microbiome in the context of osteoarthritis. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Future systems biology approaches could involve:
Proteomics and Phosphoproteomics: To identify the protein targets and signaling cascades directly modulated by 11-Deoxy prostaglandin F1β.
Computational Modeling: To build predictive models of how this compound influences cellular networks in diseases like cancer or OA.
Microbiome-Metabolome Integration: To further explore how gut bacteria influence the levels of 11-Deoxy prostaglandin F1β and how this interplay impacts host health.
Synthetic Biology: While currently produced via chemical synthesis, future production of 11-Deoxy prostaglandin F1β and its analogs could benefit from synthetic biology. acs.org This could involve engineering microbial chassis (like E. coli or yeast) with bespoke enzymatic pathways to produce the prostaglandin core structure or even the final compound. Such an approach could offer a more sustainable and potentially scalable method for producing these complex molecules, facilitating broader research and development.
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Molecular formula | C₂₀H₃₆O₄ |
| Molecular weight | 340.5 g/mol |
| Solubility | Soluble in ethanol or DMSO |
| Storage | -20°C, crystalline solid form |
Basic: What biological activities are associated with 11-deoxy prostaglandin F1β?
Answer:
The compound exhibits dual vasodepressor and bronchodilator effects in guinea pigs, distinct from PGF2α and PGF1α . Mechanistically, it interacts with prostaglandin receptors (e.g., EP2 and EP3 subtypes) but lacks the uterotonic activity seen in PGF1α analogs .
Advanced: How can researchers determine receptor specificity for 11-deoxy prostaglandin F1β?
Answer:
Use competitive binding assays with selective inhibitors:
- EP1 receptors : Blocked by AH6809 (IC₅₀ ~1 µM) .
- EP3 receptors : Identified via agonist potency rankings (e.g., sulprostone vs. 17-phenyl-ω-trinor PGE2) .
- IP receptors : Assessed using capicrost (EC₂₅ = 1.3 nM) and morphine to block neurogenic pathways .
Q. Experimental Design :
Isolate smooth muscle preparations (e.g., guinea pig ileum).
Pre-treat with receptor antagonists (e.g., AH6809, morphine).
Measure contractile/relaxant responses using dose-response curves.
Advanced: How to resolve contradictions in experimental data on its effects across studies?
Answer:
Contradictions often arise from:
Q. Methodological Solutions :
- Use knockout models to isolate receptor contributions.
- Standardize experimental conditions (e.g., inhibitor concentrations, tissue preparation).
Advanced: How to design experiments to study its role in physiological pathways?
Answer:
- In vitro : Measure cAMP levels in transfected HEK293 cells expressing EP/IP receptors .
- In vivo : Administer the compound in disease models (e.g., asthma, hypertension) and monitor physiological parameters (blood pressure, airway resistance) .
- Omics integration : Pair RNA-seq with lipidomic profiling to map downstream signaling .
Basic: What analytical methods quantify 11-deoxy prostaglandin F1β in biological samples?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects pg/mL levels using deuterated internal standards (e.g., PGF1α-d9) .
- ELISA : Commercial kits require cross-reactivity validation due to structural similarity to other prostaglandins .
Advanced: How do structural modifications impact its bioactivity and stability?
Answer:
- 11-deoxy vs. 11-hydroxy analogs : Removal of the 11-hydroxyl group reduces uterotonic activity but enhances bronchodilation .
- Stability optimization : Use lyophilization or lipid nanoparticle encapsulation to prevent degradation in aqueous buffers .
Advanced: What strategies enhance experimental reproducibility in studies involving this compound?
Answer:
- Batch consistency : Validate synthetic batches via NMR and HPLC .
- Positive controls : Include 17-phenyl-ω-trinor PGE2 for EP1 receptor studies .
- Data transparency : Publish raw dose-response curves and antagonist pretreatment protocols .
Basic: Which animal models are suitable for studying 11-deoxy prostaglandin F1β?
Answer:
- Guinea pigs : Preferred for bronchodilator and vasodepressor assays .
- Mice : Used for reproductive studies (e.g., embryo implantation) but require higher doses due to metabolic differences .
Advanced: How to interpret dose-response variability in functional assays?
Answer:
Variability may stem from:
- Tissue heterogeneity : Use longitudinal smooth muscle strips from the same anatomical region .
- Endogenous prostaglandin interference : Pre-treat with cyclooxygenase inhibitors (e.g., indomethacin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
